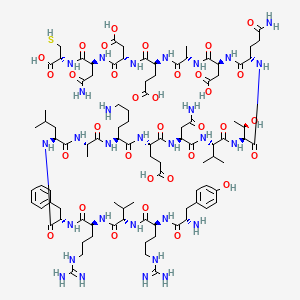![molecular formula C20H20F3N3O9 B12377918 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, an isoindoline-dione moiety, and a propanoic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid involves several steps. One common method includes the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione derivatives under specific conditions to form the core structure. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or isoindoline-dione moieties, leading to the formation of various derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines
Scientific Research Applications
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a proteolysis targeting chimera (PROTAC), which can selectively degrade target proteins in cells
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders
Industry: The compound is used in the development of new materials and chemical processes due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid involves its ability to bind to specific molecular targets, such as proteins or enzymes. This binding can lead to the modulation of the target’s activity, either by inhibiting its function or promoting its degradation. The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Compared to other similar compounds, such as thalidomide-NH-PEG2-COOH and pomalidomide-PEG1-CO2H, 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical modifications and applications. Similar compounds include:
Thalidomide-NH-PEG2-COOH: Used in targeted protein degradation research.
Pomalidomide-PEG1-CO2H: Another compound used in the development of PROTACs
This detailed overview highlights the significance of 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid in various scientific fields and its potential for future research and applications
Properties
Molecular Formula |
C20H20F3N3O9 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H19N3O7.C2HF3O2/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24;3-2(4,5)1(6)7/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25);(H,6,7) |
InChI Key |
IJDADJSYOBCJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


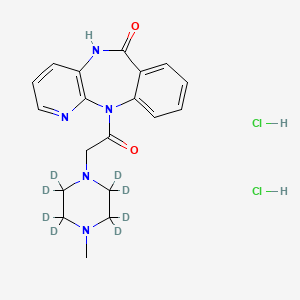
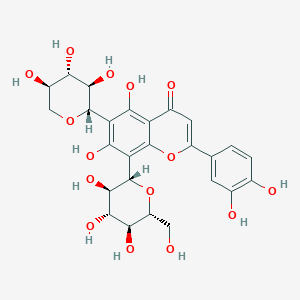
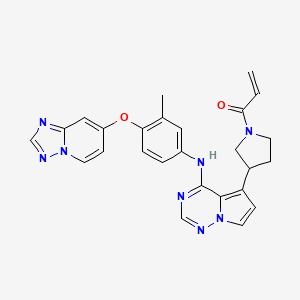
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)

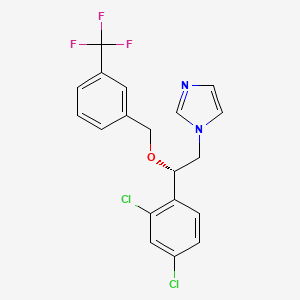
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)
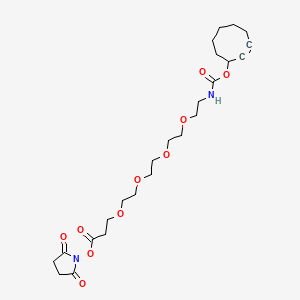


![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)

